molecular formula C7H10O2 B14300515 2-Ethoxycyclopent-2-en-1-one CAS No. 114238-39-0

2-Ethoxycyclopent-2-en-1-one

Cat. No.: B14300515
CAS No.: 114238-39-0
M. Wt: 126.15 g/mol
InChI Key: ZVTYGVGQWZNMGJ-UHFFFAOYSA-N
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Description

2-Ethoxycyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentenone, featuring an ethoxy group attached to the second carbon of the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically proceeds under reflux conditions, resulting in the formation of the ethoxy-substituted product.

Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) in a one-pot synthesis. This method is efficient and provides reasonable yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxycyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxycyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: The parent compound, lacking the ethoxy group.

    2-Methoxycyclopent-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    2-Propoxycyclopent-2-en-1-one: Similar structure with a propoxy group.

Uniqueness

2-Ethoxycyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

114238-39-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethoxycyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h5H,2-4H2,1H3

InChI Key

ZVTYGVGQWZNMGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCC1=O

Origin of Product

United States

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